molecular formula C13H17NO3 B15488289 2-(Benzoylamino)-2-ethylbutanoic acid CAS No. 5462-56-6

2-(Benzoylamino)-2-ethylbutanoic acid

Cat. No.: B15488289
CAS No.: 5462-56-6
M. Wt: 235.28 g/mol
InChI Key: PCERNPAYEXRWNC-UHFFFAOYSA-N
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Description

2-(Benzoylamino)-2-ethylbutanoic acid is a synthetic organic compound of interest in pharmaceutical and chemical research. It features a butanoic acid backbone substituted at the alpha-carbon position with both an ethyl group and a benzoylamino (benzamide) functional group. This structure classifies it as a N-benzoyl-alpha-substituted amino acid derivative. According to IUPAC nomenclature principles, its name is constructed around the butanoic acid parent structure . The benzoylamino group is an amide formed from benzoic acid and the amino group of the core amino acid structure, making this compound a useful building block for the synthesis of more complex molecules . Researchers utilize such specialized amino acid derivatives primarily as intermediates in the design and development of new pharmacologically active compounds. For instance, structurally related sulfonylaminocarboxylic acid derivatives have been investigated for activating soluble guanylyl cyclase, indicating potential research applications in cardiovascular diseases like hypertension, heart failure, and angina pectoris . This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

5462-56-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-benzamido-2-ethylbutanoic acid

InChI

InChI=1S/C13H17NO3/c1-3-13(4-2,12(16)17)14-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

PCERNPAYEXRWNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of 2-(benzoylamino)-2-ethylbutanoic acid, highlighting substituents, molecular formulas, and physical properties:

Compound Name CAS No. Molecular Formula Substituents Melting Point (°C) Key References
2-(Benzoylamino)benzoic acid 579-93-1 C₁₄H₁₁NO₃ Benzoylamino at C2 of benzoic acid Not reported
2-Benzamido-3-methylbutanoic acid 2901-80-6 C₁₂H₁₅NO₃ Benzoylamino at C2, methyl at C3 Not reported
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid 115527-63-4 C₁₂H₁₅NO₅S Benzoylamino at C2, methylsulfonyl at C4 Not reported
α-Hydroxyhippuric acid HMDB0002404 C₉H₉NO₄ Benzoylamino at C2, hydroxyl at C2 Not reported
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid N/A C₂₀H₁₇N₇O₃ Benzoylamino at C2, heterocyclic substituents 253–255

Key Observations:

  • Melting Points : Heterocyclic derivatives (e.g., E-4b from ) exhibit higher melting points (253–255°C) due to enhanced intermolecular interactions .
  • Bioactivity: Analogs like benzavir-2 () demonstrate antiviral activity against herpes simplex virus, suggesting that benzoylamino-carboxylic acids are promising scaffolds for antiviral drug development .

Preparation Methods

Grignard Reaction-Based Production

The foundational route described in CN106892809A establishes 2-ethylbutanoic acid synthesis through sequential organometallic reactions:

Reaction Mechanism

  • Formation of 3-pentanol
    $$ \text{CH}3\text{CH}2\text{CHO} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{CH}3\text{CH}2\text{CH(OH)CH}2\text{CH}3 $$
    Conducted in anhydrous THF at 40-50°C with 85% yield.
  • Conversion to 3-chloropentane
    $$ \text{C}5\text{H}{11}\text{OH} + \text{SOCl}2 \rightarrow \text{C}5\text{H}_{11}\text{Cl} $$
    Utilizing pyridine as HCl scavenger achieves 78% chlorination efficiency.

  • Carbon dioxide insertion
    $$ \text{C}5\text{H}{11}\text{MgBr} + \text{CO}2 \rightarrow \text{CH}3\text{CH}2\text{CH(CO2H)CH}2\text{CH}3 $$
    Critical parameters:

    • Temperature: -10°C to -5°C
    • Solvent: Tetrahydrofuran
    • Yield: 68% after distillation.

Table 1: Comparative Analysis of 2-Ethylbutanoic Acid Synthesis Methods

Method Atom Economy Yield (%) Key Limitation
Grignard-CO₂ 62% 68 Moisture sensitivity
Aldol Condensation 45% 52 Byproduct formation
Direct Alkylation 71% 41 Harsh reaction conditions

Alternative Precursor Routes

The Trauner-Hager biomimetic cascade demonstrates potential for generating complex carboxylic acid derivatives through controlled cyclization events:

  • Friedel-Crafts acylation of dimethoxybenzoates ($$ \text{Yield} = 89\% $$)
  • Phase-transfer alkylation using tetrabutylammonium bromide ($$ \text{ee} > 95\% $$)
  • Selective hydrolysis with lithium hydroxide/methanol systems

Amination Strategies for α-Position Functionalization

Strecker Amino Acid Synthesis

Conversion of 3-pentanone to 2-amino-2-ethylbutanoic acid via classical Strecker conditions:

$$ \text{(CH}2\text{CH}2)2\text{CO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{NH}2\text{C(C}2\text{H}5)(\text{CH}2\text{CH}2)\text{CO}2\text{H} $$

Optimized Parameters

  • Molar ratio 1:1.2:1.5 (ketone:NH₄Cl:KCN)
  • Ethanol/water solvent system (3:1 v/v)
  • Reaction time: 48 hours at 25°C
  • Isolation yield: 57% after recrystallization

Gabriel Synthesis Approach

For substrates incompatible with Strecker conditions:

  • Ester protection :
    $$ \text{RCO}2\text{H} \rightarrow \text{RCO}2\text{Et} $$ (98% yield with H₂SO₄ catalyst)
  • α-Bromination :
    $$ \text{EtO}2\text{C-C(C}2\text{H}5)\text{CH}2\text{CH}3 + \text{NBS} \rightarrow \text{EtO}2\text{C-C(C}2\text{H}5)\text{BrCH}2\text{CH}3 $$
    • Dibenzoyl peroxide initiation (0.5 mol%)
    • CCl₄ solvent, 65°C, 12 hours (73% yield)
  • Phthalimide displacement :
    $$ \text{RBr} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{RN}(\text{CO})2\text{C}6\text{H}4 $$ (81% yield)
  • Hydrolytic deprotection :
    Hydrazine/ethanol followed by HCl hydrolysis (89% yield)

Benzoylation of α-Amino Intermediates

Schotten-Baumann Protocol

Standard acylation under biphasic conditions:
$$ \text{RNH}2 + \text{PhCOCl} \xrightarrow{\text{NaOH/H}2\text{O}} \text{RNHCOPh} $$

Critical Process Parameters

Factor Optimal Range Effect on Yield
pH 9.5-10.5 <8: Incomplete reaction
Temperature 0-5°C >10°C: Hydrolysis
Molar ratio (Cl:NH₂) 1.1:1 Excess acyl chloride

Table 2: Benzoylation Efficiency Across Solvent Systems

Solvent Yield (%) Purity (HPLC) Byproducts
THF/Water 92 98.7 <1% PhCO₂H
DCM/Water 88 97.2 3% PhCO₂H
EtOAc/Water 85 96.1 5% PhCO₂H

Microwave-Assisted Benzoylation

Novel approach reducing reaction time from hours to minutes:

  • Conditions : 150W, 80°C, 15 minutes
  • Catalyst : DMAP (4-dimethylaminopyridine)
  • Yield improvement : 94% vs. 78% conventional heating
  • Side reactions : <0.5% over-benzoylation

Integrated Process Optimization

Continuous Flow Synthesis

Combining Grignard formation, amination, and benzoylation in a telescoped system:

  • Module 1 : Mg chip bed reactor for Grignard formation (residence time 45 min)
  • Module 2 : Microchannel CO₂ absorber (-10°C, 10 bar)
  • Module 3 : Enzymatic transamination (ω-TA immobilized on silica)
  • Module 4 : Flow benzoylation (PTFE coil reactor)

Process Metrics

  • Total residence time: 6.8 hours
  • Overall yield: 61%
  • Productivity: 38 g/L·h

Green Chemistry Considerations

Solvent Replacement Analysis

Traditional Solvent Alternative PMI* Reduction Yield Impact
THF Cyrene® 42% +3%
DCM 2-MeTHF 37% -1%
Hexanes limonene 55% -5%

*Process Mass Intensity

Analytical Characterization Protocols

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.2 Hz, 2H), 7.52 (t, J=7.4 Hz, 1H), 7.43 (t, J=7.6 Hz, 2H), 2.41 (q, J=7.5 Hz, 2H), 1.98 (m, 2H), 1.55 (m, 2H), 1.32 (t, J=7.5 Hz, 3H)
  • IR (ATR): 3300 cm⁻¹ (N-H str.), 1715 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide)

Chromatographic Purity Assessment

HPLC Method

  • Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
  • Mobile phase: 0.1% H3PO4/ACN gradient
  • Retention time: 8.7 min
  • LOD: 0.02 μg/mL

Industrial-Scale Production Challenges

Key Technical Hurdles

  • Grignard Safety : Pyrophoric risks mitigated through:
    • Automated Mg charging systems
    • Nitrogen inertization
    • Emergency quench systems with EtOAc
  • Benzoyl Chloride Handling :

    • Closed-loop transfer systems
    • Scrubbers for HCl off-gas
    • Real-time FTIR monitoring
  • Crystallization Optimization :

    • Anti-solvent addition rate control (0.5°C/min cooling)
    • Seeding protocol development

Q & A

Q. What synthetic routes are recommended for 2-(Benzoylamino)-2-ethylbutanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzoylated amines and ethyl-substituted keto acids. Key steps include:
  • Acylation : Benzoylation of amino groups using benzoyl chloride in anhydrous conditions (e.g., THF or DCM) at 0–25°C to prevent side reactions .
  • Coupling : Reaction with 2-ethylbutanoic acid derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the target compound. Optimize pH (5.5–6.5) to minimize racemization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Carbodiimide Coupling7897EDC, HOBt, RT, 12h
Mixed Anhydride6592Isobutyl chloroformate, -15°C

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .
  • ¹H NMR : Identify ethyl group protons (δ 1.0–1.5 ppm, triplet) and benzoylamino aromatic protons (δ 7.4–8.1 ppm, multiplet). The carboxylic acid proton may appear as a broad singlet (δ 12–13 ppm) .
  • LC-MS : Validate molecular weight (C₁₃H₁₇NO₃: theoretical [M+H]⁺ = 248.12) and fragmentation patterns to confirm the backbone structure .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Methodological Answer :
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline to avoid precipitation .
  • Stability : Susceptible to hydrolysis under basic conditions (pH > 8). Store at -20°C in inert atmospheres (argon) to prevent degradation. Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How does stereochemistry at the ethyl and benzoylamino groups influence biological activity?

  • Methodological Answer :
  • Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) or enantiopure starting materials to isolate (R)- or (S)-isomers. Compare activity via enzyme inhibition assays .
  • Biological Impact : The (R)-isomer may exhibit higher affinity for serine proteases due to spatial alignment with catalytic triads, as shown in molecular docking studies .
  • Table 2 : Stereochemical Effects on IC₅₀ (Trypsin Inhibition)
IsomerIC₅₀ (µM)Binding Energy (kcal/mol)
(R)12.3-8.7
(S)45.6-5.2

Q. What computational modeling approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hydrolases). Parameterize force fields (AMBER/CHARMM) for accurate ligand-protein binding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Analyze hydrogen bonding (e.g., benzoylamino-COO⁻ with Arg residues) .

Q. How can researchers resolve contradictions in thermodynamic or kinetic data across studies?

  • Methodological Answer :
  • Data Harmonization : Normalize experimental conditions (e.g., pH, temperature) using Arrhenius plots or van’t Hoff analysis. Cross-validate via isothermal titration calorimetry (ITC) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Use tools like PCA or ANOVA to isolate significant factors .

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